SIRT2-IN-11 vs. AEM2: A Structurally Related Analog with Differentiated Potency and Selectivity for p53-Dependent Functional Studies
SIRT2-IN-11 (AEM1) and its close structural analog AEM2 were co-developed and characterized in the same study, providing a direct head-to-head comparison. SIRT2-IN-11 exhibits an IC50 of 18.5 µM against SIRT2, whereas AEM2 is approximately 4.9-fold more potent with an IC50 of 3.8 µM [1]. Critically, both compounds show weak inhibition of SIRT1 and SIRT3, but their differential potency allows for titration of SIRT2 inhibition within a functional assay window that can be correlated with p53 acetylation and transcriptional activation [1]. This difference enables researchers to select the appropriate tool compound based on the required concentration range to avoid off-target effects in cellular assays.
| Evidence Dimension | In vitro biochemical potency against SIRT2 |
|---|---|
| Target Compound Data | IC50 = 18.5 µM |
| Comparator Or Baseline | AEM2: IC50 = 3.8 µM |
| Quantified Difference | 4.9-fold higher IC50 (lower potency) for SIRT2-IN-11 |
| Conditions | In vitro deacetylase assay with recombinant SIRT2 enzyme |
Why This Matters
This quantitative difference in potency allows researchers to choose between two chemically related probes with a known selectivity profile, enabling dose-response studies to link specific levels of SIRT2 inhibition to p53-dependent functional outcomes.
- [1] Hoffmann G, et al. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer. J Biol Chem. 2014;289(8):5208-5216. doi: 10.1074/jbc.M113.487736. View Source
